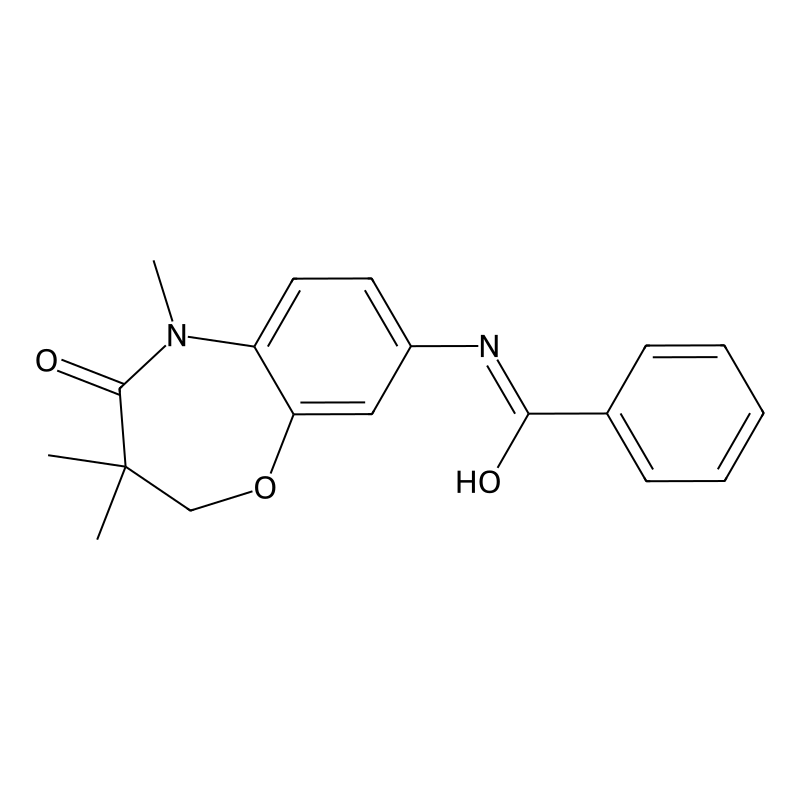

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound characterized by its unique structural features. This compound integrates a benzamide structure with a tetrahydrobenzo[b][1,4]oxazepin moiety, which contributes to its potential biological activity and applications in medicinal chemistry. The presence of the trimethyl and oxo groups enhances its chemical properties, making it an interesting subject for research in various scientific fields.

- Oxidation: This may lead to the formation of hydroxylated derivatives.

- Reduction: Functional groups within the molecule can be modified through reduction reactions.

- Substitution: The difluoro groups present in some derivatives can be substituted with other functional groups via nucleophilic substitution reactions .

Common Reagents and Conditions

Reagents typically used in these reactions include:

- Oxidizing agents: Such as potassium permanganate.

- Reducing agents: Like lithium aluminum hydride.

- Nucleophiles: For substitution reactions, amines are commonly used.

Conditions such as temperature, solvent choice, and pH are critical for achieving desired outcomes in these transformations.

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exhibits significant biological activity due to its ability to interact with specific molecular targets. These targets may include various enzymes and receptors involved in critical biological pathways. The compound's unique structure allows it to bind effectively to these targets, potentially modulating their activity and leading to therapeutic effects.

Synthetic Routes

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multi-step organic synthesis. Key steps include:

- Synthesis of the tetrahydrobenzo[b][1,4]oxazepin moiety: This is often conducted separately.

- Coupling with the benzamide core: This step requires specific reaction conditions such as catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial applications, optimization of synthetic routes is essential. Techniques such as continuous flow chemistry and automated synthesis platforms are increasingly employed to enhance efficiency and reduce costs in the production of this compound .

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has potential applications in:

- Medicinal Chemistry: Due to its unique structure and biological activity.

- Pharmaceutical Development: As a lead compound for drug discovery targeting specific diseases or conditions.

The compound's distinct properties make it a valuable candidate for further research and development in these fields.

Studies on the interactions of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide with various biological targets are crucial for understanding its mechanism of action. These interactions can provide insights into how the compound modulates biological pathways and its potential therapeutic effects.

Further research is needed to elucidate these mechanisms fully and assess the compound's efficacy in clinical settings.

Several compounds share structural similarities with N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide. Notable examples include:

- 3,4-difluoro-N-butylbenzamide

- 3,4-difluoro-N-(2,3-dihydro-1H-inden-1-yl)benzamide

- 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3-tetrahydrobenzo[b]oxazepin)

Uniqueness

The uniqueness of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide lies in its specific substitution pattern and the presence of the tetrahydrobenzo[b][1,4]oxazepin moiety. These features impart distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable molecule for further research and potential applications in drug development.